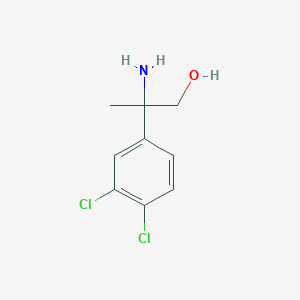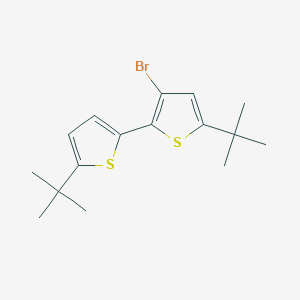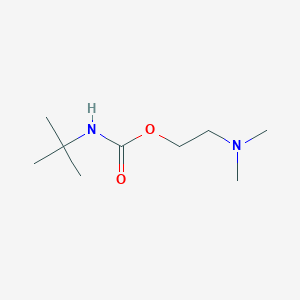
2-Amino-2-(3,4-dichlorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3,4-dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12Cl2NO It is a derivative of phenylpropanolamine, characterized by the presence of two chlorine atoms on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with nitroethane to form 3,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing catalytic hydrogenation for the reduction step.
化学反応の分析
Types of Reactions
2-Amino-2-(3,4-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 2-(3,4-dichlorophenyl)propan-1-one.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-2-(3,4-dichlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-2-(3,5-dichlorophenyl)propan-1-ol: Similar structure with chlorine atoms at different positions on the phenyl ring.
2-Amino-1-(2,6-dichlorophenyl)propan-1-ol: Another structural isomer with different chlorine atom positions.
Uniqueness
2-Amino-2-(3,4-dichlorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
2-amino-2-(3,4-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-9(12,5-13)6-2-3-7(10)8(11)4-6/h2-4,13H,5,12H2,1H3 |
InChIキー |
PXFDDQFAVXOSBL-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(C1=CC(=C(C=C1)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15235464.png)


![Methyl 2-[2-(hydroxymethyl)phenyl]benzoate](/img/structure/B15235484.png)

![5-Fluoro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B15235500.png)




![(1S,4S)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B15235538.png)
![3-bromo-5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15235545.png)

